Ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate
Description
Ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate is a fused heterocyclic compound featuring a pyrazole ring fused to a partially hydrogenated quinoline scaffold, with an ethyl ester group at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and agrochemical applications. Its synthesis typically involves regioselective cyclization strategies, as demonstrated in the preparation of related pyrazolo-fused systems .
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(17)12-9-11-8-7-10-5-3-4-6-13(10)16(11)15-12/h3-6,9H,2,7-8H2,1H3 |
InChI Key |
CGVACZSJDUONKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2C(=C1)CCC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the cyclization process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products:
- Oxidation products include quinoline derivatives.
- Reduction products are dihydroquinoline derivatives.
- Substitution products vary based on the reagents used and the positions of substitution .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate involves its interaction with specific molecular targets. It may act by inhibiting enzymes or receptors involved in various biological pathways. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Core Heterocyclic Scaffold Variations
The biological and physicochemical properties of pyrazolo-fused compounds are highly dependent on the nature of the fused heterocycle. Key comparisons include:
Pyrazolo[1,5-a]quinoline vs. Pyrazolo[1,5-a]pyrimidine
- Electronic Effects: Pyrimidine rings (two nitrogen atoms) increase electron deficiency compared to quinoline (one nitrogen), altering reactivity and binding affinity. For example, ethyl 6-cyano-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate () showed moderate CDK2 inhibition, attributed to the electron-withdrawing cyano and fluorine groups .
- Biological Activity: Pyrazolo[1,5-a]pyrimidines, such as ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate derivatives, demonstrated antitumor activity against HepG2 and MCF-7 cell lines, with fluorinated analogues (e.g., 178d, 178f) showing enhanced potency .
Pyrazolo[1,5-a]quinoline vs. Pyrazolo[1,5-a]quinazoline
- Novel 5-substituted 4,5-dihydropyrazolo[1,5-a]quinazoline derivatives exhibited insecticidal activity, highlighting the scaffold’s versatility in agrochemical design .
- Toxicity Profile: Substituents like methyl groups (e.g., cis-4,5-dimethylpyrazolo[1,5-a]quinoline in ) correlate with acute oral toxicity (Category 4) and skin irritation, underscoring the need for substituent optimization .
Substituent Effects on Activity and Properties
Substituents at key positions modulate solubility, stability, and target interactions:
- Electron-Withdrawing Groups (EWGs): Fluorine and cyano groups enhance antitumor activity by improving target binding (e.g., CDK2 inhibition in ) .
- Alkyl Chains : Ethyl esters improve solubility, while longer chains (e.g., propyl in ) reduce melting points (e.g., 209–210°C for ethyl 7-oxo-5-propyl derivatives) .
Biological Activity
Ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate is a compound of interest due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Synthesis
The compound belongs to the pyrazoloquinoline family, characterized by its unique bicyclic structure. The synthesis typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the cyclization of hydrazine derivatives with appropriate carbonyl compounds, leading to the formation of the pyrazoloquinoline scaffold.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits significant inhibitory effects against various bacterial strains. For instance, one study reported an IC50 value of approximately 3.5 μM against DNA gyrase, a critical target for antibacterial agents .
| Compound | Target | IC50 (μM) | Activity |
|---|---|---|---|
| This compound | DNA gyrase | 3.5 | Moderate inhibitor |
Antidiabetic Activity
Research has also demonstrated that derivatives of pyrazoloquinolines can exhibit antidiabetic properties. This compound was found to inhibit α-glucosidase activity effectively, which is crucial in managing postprandial blood glucose levels. The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance inhibitory potency .
The biological activity of this compound is primarily attributed to its interaction with key enzymes involved in bacterial DNA replication and glucose metabolism.
- DNA Gyrase Inhibition : The compound acts as a catalytic inhibitor of DNA gyrase, disrupting bacterial DNA supercoiling and leading to cell death.
- α-Glucosidase Inhibition : By inhibiting α-glucosidase, the compound slows down carbohydrate digestion and absorption in the intestines.
Case Studies
Several studies have explored the pharmacological potential of this compound:
- Antibacterial Study : A recent investigation assessed its efficacy against resistant strains of bacteria. The results indicated a promising profile compared to traditional antibiotics.
- Antidiabetic Research : Another study focused on its effect on glucose metabolism in diabetic animal models, showing a significant reduction in blood glucose levels post-administration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
